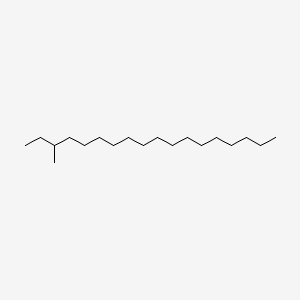

3-Methyloctadecane

Vue d'ensemble

Description

3-Methyloctadecane is an organic compound belonging to the class of branched alkanes. It has the molecular formula C19H40 and a molecular weight of 268.5209. This compound is characterized by a long carbon chain with a methyl group attached to the third carbon atom. It is a colorless, odorless liquid at room temperature and is primarily used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyloctadecane can be synthesized through several methods, including:

Hydrogenation of 3-Methyloctadecene: This method involves the hydrogenation of 3-Methyloctadecene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Grignard Reaction: Another method involves the reaction of 1-Bromo-3-methyloctadecane with magnesium in dry ether to form the Grignard reagent, which is then reacted with an appropriate alkyl halide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 3-Methyloctadecene. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

3-Methyloctadecane undergoes oxidation under varying conditions to yield alcohols, ketones, or carboxylic acids. The reaction pathway depends on the oxidizing agent and reaction environment:

Key Findings :

-

Acidic KMnO₄ preferentially oxidizes the tertiary carbon to a carboxylic acid due to steric stabilization of the intermediate carbocation .

-

Radical-initiated autoxidation produces a mixture of secondary alcohols and ketones, with regioselectivity influenced by the stability of alkyl radicals .

Halogenation Reactions

Radical halogenation occurs at the tertiary carbon (C-3) and secondary carbons along the chain. Reactivity follows the stability of radical intermediates:

| Halogen | Conditions | Major Products | Selectivity |

|---|---|---|---|

| Cl₂ | UV light, 25°C | 3-Chloro-3-methyloctadecane | Tertiary > Secondary |

| Br₂ | Dark, peroxides | 2-Bromo-3-methyloctadecane | Secondary > Tertiary |

Mechanistic Insights :

-

Tertiary C-H bonds exhibit higher bond dissociation energy (BDE ≈ 95 kcal/mol) but form more stable radicals, favoring chlorination at C-3 .

-

Bromination under peroxide-free conditions shifts selectivity to secondary positions due to polar effects.

Epoxidation and Ring-Opening Reactions

The compound’s alkane backbone limits direct epoxidation, but derivatives like 3-methyloctadecene undergo epoxidation. For example, synthetic pathways for disparlure (a related epoxide) highlight methodologies applicable to branched alkanes :

Epoxidation of 3-Methyloctadecene :

-

Reagents : m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C

Acid-Catalyzed Ring Opening :

Thermal and Pyrolytic Degradation

Pyrolysis at elevated temperatures (400–600°C) produces smaller alkanes and alkenes via β-scission:

| Temperature (°C) | Major Products | Mechanism |

|---|---|---|

| 450 | Propene + Pentadecane | Radical chain decomposition |

| 550 | Methane + 1-Heptadecene | C-C bond cleavage at branch point |

Kinetics :

Comparative Reactivity with Structural Isomers

Reactivity differences between this compound and its isomers highlight the impact of branching:

| Property | This compound | 2-Methyloctadecane | Octadecane |

|---|---|---|---|

| Oxidation Rate (KMnO₄) | 1.0 (reference) | 0.85 | 0.45 |

| Halogenation Selectivity | Tertiary > Secondary | Secondary > Tertiary | Terminal |

| Thermal Stability (Tₚᵧᵣₒₗ) | 450°C | 430°C | 480°C |

Notable Trend :

-

Branching at C-3 lowers thermal stability compared to linear octadecane but enhances susceptibility to radical-initiated reactions .

Environmental and Biological Reactivity

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Methyloctadecane is classified as a hydrocarbon with the molecular formula . Its structure features a long carbon chain with a methyl group attached at the third carbon position, contributing to its branched nature. This structural characteristic influences its physical properties, such as melting point, boiling point, and solubility.

Environmental Applications

Biodegradation Studies

Research has indicated that long-chain hydrocarbons like this compound can be utilized in biodegradation studies. Microorganisms capable of degrading such compounds are essential for bioremediation processes aimed at cleaning up oil spills and other hydrocarbon pollutants. Studies have shown that specific bacterial strains can metabolize this compound, facilitating the breakdown of complex hydrocarbons in contaminated environments .

Chemical Signatures in Insect Cuticles

In entomological studies, this compound has been identified as a significant component of the cuticular hydrocarbons in certain insect species. These compounds serve crucial roles in chemical communication and protection against desiccation . Understanding these chemical signatures can aid in pest management strategies.

Food Technology

Flavoring and Aroma Compounds

In food science, this compound is recognized for its contribution to the flavor profiles of certain foods. It has been detected in the volatile compounds of various fruits and vegetables, indicating its potential use as a natural flavoring agent . The compound's presence can enhance sensory attributes, making it valuable in food formulation.

Nutraceutical Applications

Recent studies have highlighted the antioxidant properties associated with food products containing this compound. For instance, extracts from fruits exhibiting high levels of this compound demonstrated significant antioxidant activity, suggesting potential health benefits when incorporated into functional foods .

Biochemical Research

Pharmacological Studies

In pharmacology, this compound is being investigated for its biological activities. Preliminary studies indicate that it may possess anti-inflammatory properties and could inhibit enzymes such as acetylcholinesterase, which is relevant for neurodegenerative disease research . These findings open avenues for developing new therapeutic agents.

Chemical Analysis Techniques

Gas chromatography-mass spectrometry (GC-MS) is commonly employed to analyze the presence of this compound in various samples. This analytical technique allows for precise identification and quantification of this compound in complex mixtures, facilitating research across multiple disciplines .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Methyloctadecane is primarily related to its physical properties as a hydrocarbon. It interacts with other molecules through van der Waals forces and can act as a non-polar solvent. In biological systems, it may interact with lipid membranes and proteins, affecting their structure and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Octadecane: A straight-chain alkane with the same molecular formula but without the methyl group.

2-Methyloctadecane: Similar structure but with the methyl group attached to the second carbon atom.

4-Methyloctadecane: Similar structure but with the methyl group attached to the fourth carbon atom.

Uniqueness

3-Methyloctadecane is unique due to the position of the methyl group on the third carbon atom, which affects its physical and chemical properties, such as boiling point, melting point, and reactivity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall behavior in various applications.

Activité Biologique

3-Methyloctadecane, a branched-chain alkane with the chemical formula C19H40, is a hydrocarbon that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, including antioxidant effects, anti-inflammatory activities, and implications in environmental toxicity.

- Molecular Formula : C19H40

- Molecular Weight : 268.5 g/mol

- Structure : this compound is characterized by a long carbon chain with a methyl group at the third position, influencing its physical and chemical behavior.

Antioxidant Activity

Research has indicated that aliphatic hydrocarbons, including this compound, can exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. A study analyzing various hydrocarbons found that compounds similar to this compound displayed significant radical scavenging activity, suggesting potential applications in health supplements and functional foods .

Anti-inflammatory Effects

The anti-inflammatory potential of hydrocarbons like this compound has been explored in various contexts. In vitro studies have shown that certain hydrocarbons can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. For example, a related compound demonstrated selective inhibition of COX-2 over COX-1, indicating a possible therapeutic pathway for managing inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

Toxicological Studies

Toxicological assessments of this compound have revealed low acute toxicity levels. Studies conducted on animal models indicate that high doses (up to 5,000 mg/kg) do not result in significant adverse effects, positioning this compound as relatively safe under controlled conditions . Furthermore, it has been reported that environmental epoxides derived from similar compounds exhibit lower toxicity compared to their synthetic counterparts due to their reactivity and metabolism within biological systems .

Table 1: Biological Activities of this compound and Related Compounds

Case Study 1: Antioxidant Properties

A study focused on the antioxidant capabilities of various hydrocarbons highlighted the efficacy of branched alkanes like this compound in scavenging free radicals. The research utilized assays such as DPPH and ABTS to quantify antioxidant capacity, revealing promising results that warrant further exploration in nutraceutical applications .

Case Study 2: Environmental Impact and Safety

In environmental studies assessing the safety of hydrocarbons, including derivatives of this compound, researchers found minimal mutagenic effects under controlled laboratory conditions. These findings suggest that while these compounds may interact with biological systems, their environmental persistence and toxicity are relatively low compared to other organic pollutants .

Propriétés

IUPAC Name |

3-methyloctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19(3)5-2/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZRTPKNSFMAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984185 | |

| Record name | 3-Methyloctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6561-44-0 | |

| Record name | Octadecane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006561440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyloctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.